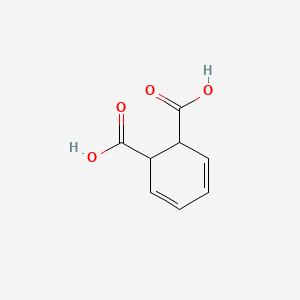

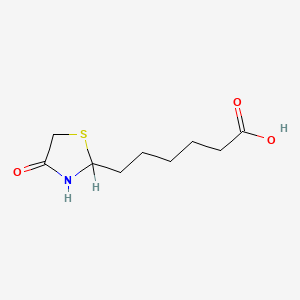

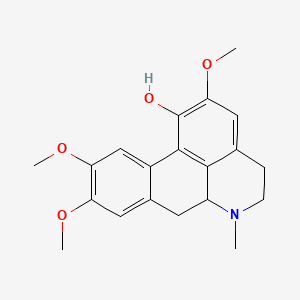

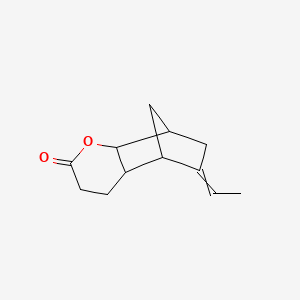

![molecular formula C9H9BrN2O3 B1221074 3-[(5-Bromo-pyridine-3-carbonyl)-amino]-propionic acid CAS No. 332874-04-1](/img/structure/B1221074.png)

3-[(5-Bromo-pyridine-3-carbonyl)-amino]-propionic acid

Overview

Description

3-[(5-Bromo-pyridine-3-carbonyl)-amino]-propionic acid, also known as 5-bromo-3-pyridinecarboxylic acid, is a synthetic organic compound that has been used in a variety of scientific research applications. It is a white crystalline solid that has a molecular weight of 218.04 g/mol and a melting point of 150-153°C. It has a low solubility in water and is soluble in organic solvents such as ethanol and acetone. This compound has been used in the synthesis of various compounds and has been studied for its potential applications in biochemistry and physiology.

Scientific Research Applications

Functional Chemical Groups and Drug Synthesis Potential

Compounds with pyridine and propionic acid groups, similar to "3-[(5-Bromo-pyridine-3-carbonyl)-amino]-propionic acid," are identified as potential leads for synthesizing central nervous system (CNS) acting drugs. These compounds, due to their heterocyclic nature containing nitrogen, sulfur, or oxygen, may have effects ranging from depression treatment to causing euphoria or convulsions. This highlights their potential in drug synthesis for treating CNS disorders without the adverse effects common in many current medications (Saganuwan, 2017).

Role in Food Chemistry and Toxicant Formation

The structure of "this compound" shares similarities with compounds involved in the Maillard reaction and lipid oxidation processes in food chemistry. Such reactions can lead to the formation of heterocyclic amines like PhIP, which are considered processing-related food toxicants. Understanding these mechanisms is crucial for improving food safety and reducing exposure to potentially carcinogenic compounds (Zamora & Hidalgo, 2015).

Contributions to Plant Metabolism and Stress Responses

In plants, non-proteinogenic amino acids like β-alanine, which can be derived from compounds similar to "this compound," play roles in synthesizing compounds that protect against herbivory, microbial attacks, and abiotic stresses. These amino acids are involved in various plant processes, including lignin biosynthesis and ethylene production, highlighting their importance in plant physiology and stress responses (Parthasarathy, Savka, & Hudson, 2019).

Application in Catalysis and Synthesis of Biologically Active Compounds

The chemical functionality of "this compound" also suggests its utility in catalysis for synthesizing biologically active compounds, such as pyranopyrimidine scaffolds. These scaffolds are crucial in medicinal chemistry due to their broad synthetic applications and bioavailability, demonstrating the compound's potential in facilitating the development of new therapeutic agents (Parmar, Vala, & Patel, 2023).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

3-[(5-bromopyridine-3-carbonyl)amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2O3/c10-7-3-6(4-11-5-7)9(15)12-2-1-8(13)14/h3-5H,1-2H2,(H,12,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXDDCRYZCDOAEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1Br)C(=O)NCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20353489 | |

| Record name | 3-[(5-Bromo-pyridine-3-carbonyl)-amino]-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

332874-04-1 | |

| Record name | 3-[(5-Bromo-pyridine-3-carbonyl)-amino]-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.